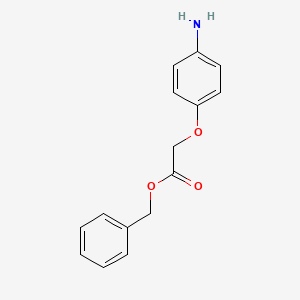

Benzyl 2-(4-aminophenoxy)acetate

Description

Benzyl 2-(4-aminophenoxy)acetate is a phenyloxyacetic acid ester derivative characterized by a benzyl ester group and a 4-aminophenoxy substituent. This compound is synthesized via nucleophilic substitution, where 4-aminophenol reacts with methyl 2-chloroacetate in acetonitrile using potassium carbonate (K₂CO₃) as a base at 60°C for 12 hours . Its structure combines aromatic amine functionality with ester groups, making it relevant in pharmaceutical intermediates and polymer chemistry.

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

benzyl 2-(4-aminophenoxy)acetate |

InChI |

InChI=1S/C15H15NO3/c16-13-6-8-14(9-7-13)18-11-15(17)19-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 |

InChI Key |

RYTHYNMBWZRPKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound

- Structure: Benzyl ester linked to a 4-aminophenoxyacetic acid backbone.

Methyl 2-(4-(benzyloxy)phenyl)acetate (CAS 68641-16-7)

- Structure : Methyl ester with a benzyloxy substituent at the para position of the phenyl ring.

- Key Features: The benzyloxy group increases hydrophobicity compared to the amino group in the target compound .

Benzyl 2-(4-hydroxyphenyl)acetate (CAS 27727-37-3)

- Structure : Benzyl ester with a 4-hydroxyphenyl group.

- Key Features: The hydroxyl group provides acidity (pKa ~10) and susceptibility to oxidation, unlike the more stable amino group .

Physicochemical Properties

Notes:

- The amino group in this compound likely increases solubility in polar solvents compared to benzyloxy or hydroxyl derivatives.

- Limited data on melting/boiling points highlight a need for further experimental characterization.

This compound

- Method: 4-Aminophenol + methyl 2-chloroacetate in acetonitrile with K₂CO₃ at 60°C for 12 hours .

- Yield: Not explicitly reported, but purity ≥95% suggests efficient synthesis.

Methyl 2-[2-(4-aminophenoxy)phenyl]acetate (CAS 2222511-88-6)

Ethyl 4-methoxyphenylacetate (CAS 14062-18-1)

- Method: Esterification of 4-methoxyphenylacetic acid with ethanol.

- Key Difference: Methoxy group offers electron-donating effects, altering reactivity compared to amino substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.